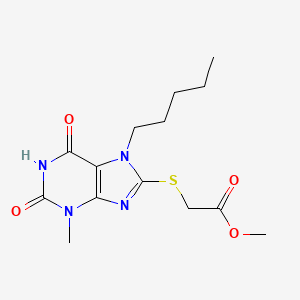

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate

CAS No.: 383903-30-8

Cat. No.: VC5084845

Molecular Formula: C14H20N4O4S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383903-30-8 |

|---|---|

| Molecular Formula | C14H20N4O4S |

| Molecular Weight | 340.4 |

| IUPAC Name | methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate |

| Standard InChI | InChI=1S/C14H20N4O4S/c1-4-5-6-7-18-10-11(17(2)13(21)16-12(10)20)15-14(18)23-8-9(19)22-3/h4-8H2,1-3H3,(H,16,20,21) |

| Standard InChI Key | PIJGZCZBSJBTFA-UHFFFAOYSA-N |

| SMILES | CCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a purine backbone substituted at three critical positions:

-

N-3: Methyl group

-

C-7: Pentyl chain

-

C-8: Sulfanylacetate ester (–S–CH2–COOCH3)

This configuration introduces both lipophilic (pentyl) and polar (sulfanylacetate) elements, influencing solubility and target interactions. The molecular formula is C14H20N4O4S, with a molecular weight of 340.4 g/mol.

Table 1: Key Structural Features

| Position | Substituent | Role |

|---|---|---|

| N-3 | Methyl | Enhances metabolic stability |

| C-7 | Pentyl | Increases membrane permeability |

| C-8 | Sulfanylacetate | Potential hydrogen bonding site |

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) are unavailable, in silico predictions for related compounds suggest:

Synthesis and Optimization

Reaction Pathway

The synthesis involves sequential modifications of the purine core:

-

Purine Core Assembly: Condensation of diaminopyrimidine with formic acid derivatives under acidic conditions.

-

N-3 Methylation: Treatment with methyl iodide in the presence of a base.

-

C-7 Pentylation: Alkylation using 1-bromopentane under phase-transfer catalysis.

-

C-8 Sulfanylacetate Introduction: Thiol-ene reaction with methyl thioglycolate, catalyzed by p-toluenesulfonic acid .

Table 2: Critical Reaction Parameters

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| C-8 Modification | Methyl thioglycolate, p-TsOH | 55–65°C, 6–10 hr | 85–90% |

| Purine Alkylation | 1-Bromopentane, TBAB | 80°C, DMF, 12 hr | 70–75% |

Challenges and Solutions

-

Byproduct Formation: Competing N-9 alkylation is mitigated using bulky bases like DBU.

-

Ester Hydrolysis: Anhydrous conditions prevent decomposition of the sulfanylacetate group .

Biological Activities and Mechanistic Hypotheses

Putative Targets

Analogous purine derivatives exhibit activity against:

-

Phosphodiesterases (PDEs): Inhibiting enzymatic degradation of secondary messengers .

-

Kinases: ATP-competitive binding due to purine mimicry.

Structure-Activity Relationships (SAR)

-

Pentyl Chain: Longer alkyl groups (e.g., hexyl in CID 3838354 ) enhance lipophilicity but reduce aqueous solubility.

-

Sulfanylacetate: Replacing the ester with a carboxylic acid (as in CID 3101046 ) alters ionization and target affinity.

Table 3: Comparison with Analogous Compounds

| Compound | Substituent at C-8 | Molecular Weight | Hypothetical Target |

|---|---|---|---|

| Target Compound | –S–CH2COOCH3 | 340.4 | PDE4 |

| CID 3838354 | –S–CH(CH3)COOCH3 | 368.4 | Adenosine A2A |

| CID 3101046 | –S–CH2COOH | 326.4 | Kinase CK2 |

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for PDE inhibitors in inflammatory diseases.

-

Prodrug Development: Ester group enables tunable hydrolysis rates for sustained release .

Chemical Biology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume